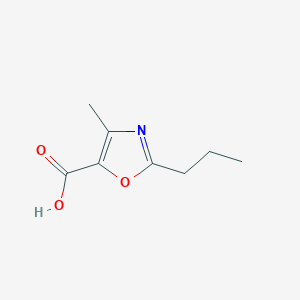

4-Methyl-2-propyl-1,3-oxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-propyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEZHIXGWRVVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(O1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266587 | |

| Record name | 4-Methyl-2-propyl-5-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113366-52-2 | |

| Record name | 4-Methyl-2-propyl-5-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113366-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-propyl-5-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Methyl 2 Propyl 1,3 Oxazole 5 Carboxylic Acid

Classical Approaches to Oxazole (B20620) Ring Construction Relevant to Carboxylic Acid Formation

Traditional methods for oxazole synthesis have laid a foundational framework for heterocyclic chemistry. These routes, while sometimes requiring harsh conditions, are well-established and versatile for creating the oxazole core.

Robinson-Gabriel Synthesis and its Variants

The Robinson-Gabriel synthesis is a cornerstone method for oxazole formation, involving the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com First described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, this reaction typically utilizes a cyclodehydrating agent to facilitate the intramolecular condensation. wikipedia.org

For the synthesis of 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic acid, the requisite starting material would be an ester of 2-(butyrylamino)-3-oxobutanoic acid. The synthesis would proceed through the following theoretical steps:

N-acylation: Acylation of an ethyl 2-amino-3-oxobutanoate with butyryl chloride to form the key 2-acylamino ketone precursor.

Cyclodehydration: Treatment of the precursor with a dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus pentoxide, induces cyclization to form the oxazole ring. ijpsonline.com

Hydrolysis: Saponification of the resulting ethyl 4-methyl-2-propyl-1,3-oxazole-5-carboxylate to yield the final carboxylic acid.

Variants of this reaction have been developed to improve yields and expand substrate scope. For instance, the use of triphenylphosphine and iodine or the Dess-Martin periodinane in conjunction with a cyclodehydration agent offers milder reaction conditions. wikipedia.org A one-pot synthesis has also been developed combining a Friedel-Crafts reaction with the Robinson-Gabriel synthesis. wikipedia.org

| Feature | Description |

| Starting Materials | 2-Acylamino ketone |

| Key Transformation | Intramolecular cyclodehydration |

| Typical Reagents | H₂SO₄, POCl₃, P₂O₅, Trifluoromethanesulfonic acid |

| Advantages | Well-established, versatile for 2,5- and 2,4,5-substituted oxazoles |

| Disadvantages | Often requires harsh conditions, low yields with some dehydrating agents ijpsonline.com |

Fischer Oxazole Synthesis and its Applicability

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method that traditionally produces 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The reaction proceeds via a dehydration mechanism under generally mild conditions. wikipedia.org

The direct applicability of the classical Fischer synthesis to produce the 2,4,5-trisubstituted target compound, this compound, is limited. The standard Fischer protocol yields 2,5-disubstituted products. wikipedia.org However, modifications and alternative strategies inspired by this method could potentially be devised. A hypothetical adaptation might involve a more complex cyanohydrin derivative or a different coupling partner to introduce the substituent at the C4 position. More recent research has led to methods for synthesizing 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, expanding the scope beyond the traditional diaryloxazoles. wikipedia.org

| Feature | Description |

| Starting Materials | Aldehyde cyanohydrin, Aldehyde |

| Key Transformation | Dehydration and cyclization |

| Typical Reagents | Anhydrous Hydrochloric Acid (HCl) in dry ether |

| Advantages | Mild conditions, one of the first methods for oxazole synthesis |

| Disadvantages | Primarily yields 2,5-disubstituted oxazoles, limiting its direct use for the target compound |

Van Leusen Oxazole Synthesis utilizing TosMIC Derivatives

The Van Leusen oxazole synthesis, reported in 1972, is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction is known for its mild conditions and operational simplicity. nih.govmdpi.com The mechanism involves a base-mediated [3+2] cycloaddition, where TosMIC acts as a three-atom synthon. nih.govmdpi.com The process begins with the deprotonation of TosMIC, followed by its addition to an aldehyde, cyclization to an oxazoline (B21484) intermediate, and subsequent elimination of toluenesulfinic acid to form the oxazole ring. organic-chemistry.orgwikipedia.org

While the original Van Leusen reaction produces 5-substituted oxazoles, modifications have significantly broadened its scope. nih.gov For the synthesis of a 2,4,5-trisubstituted oxazole like the target compound, a multi-component approach would be necessary. A one-pot variant for synthesizing 4,5-disubstituted oxazoles has been developed using TosMIC, an aldehyde, and an aliphatic halide. nih.govmdpi.com To apply this to the target molecule, one could theoretically use a derivative of TosMIC and an appropriate aldehyde and acylating agent to build the desired 2-propyl and 4-methyl-5-carboxylic acid ester functionalities.

| Feature | Description |

| Starting Materials | Aldehyde, Tosylmethyl isocyanide (TosMIC) and its derivatives |

| Key Transformation | [3+2] cycloaddition followed by elimination |

| Typical Reagents | Base (e.g., K₂CO₃) in a protic solvent (e.g., methanol) nih.govmdpi.com |

| Advantages | Mild reaction conditions, high functional group tolerance, versatile for 5- and 4,5-disubstituted oxazoles nih.govmdpi.com |

| Disadvantages | Requires specific TosMIC derivatives for more complex substitution patterns |

Modern Catalytic and Green Chemistry Protocols

Contemporary synthetic chemistry emphasizes the development of efficient, selective, and environmentally responsible methods. Transition metal catalysis and green chemistry principles have been instrumental in advancing oxazole synthesis.

Transition Metal-Catalyzed Routes for Oxazole Annulation

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings, including oxazoles. These methods often proceed under mild conditions with high atom economy and functional group tolerance. Catalysts based on metals like palladium, copper, and gold have been successfully employed. beilstein-journals.orgresearchgate.net

Potential catalytic strategies for synthesizing this compound include:

Palladium/Copper-Catalyzed Reactions: Methods such as direct arylation have been developed for synthesizing 2,4-disubstituted oxazoles. researchgate.net Adapting this for the target would require a suitable starting oxazole core to be functionalized or a multi-component reaction designed to build the ring.

Gold-Catalyzed Tandem Synthesis: Gold catalysts can facilitate the synthesis of trisubstituted oxazoles from components like a primary amide, an aldehyde, and an alkyne. beilstein-journals.orgsemanticscholar.org This approach is promising for building diverse libraries of oxazoles.

These catalytic methods often provide access to complex substitution patterns that are challenging to achieve through classical routes. beilstein-journals.org

| Catalyst Type | Reactants | Potential for Target Compound |

| Palladium/Copper | Heteroaryl precursors and coupling partners | Functionalization of a pre-formed oxazole ring |

| Gold | Primary amide, aldehyde, alkyne | A three-component assembly to construct the 2,4,5-trisubstituted ring |

| Nickel | 5-(triazinyloxy)oxazoles, boronic acids | Suzuki-Miyaura coupling to introduce substituents beilstein-journals.orgsemanticscholar.org |

Environmentally Benign Synthetic Approaches for Oxazole Carboxylic Acids

Green chemistry focuses on minimizing the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsonline.commdpi.com These principles have been applied to oxazole synthesis to create more sustainable methods.

Key green approaches relevant to the synthesis of oxazole carboxylic acids include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govrjstonline.com This has been applied to the synthesis of various substituted oxazoles.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids can drastically reduce the environmental footprint of a synthesis. ijpsonline.comnih.govmdpi.com The Van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully performed in ionic liquids. nih.govmdpi.com

Catalytic Reactions: As mentioned previously, catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a catalyst that can be recycled. acs.org

These green methodologies not only offer environmental benefits but can also lead to improved process efficiency and safety. ijpsonline.com

Specific Synthetic Pathways to this compound and Related Analogues

The construction of the 2,4,5-trisubstituted oxazole core of the target molecule can be achieved through several distinct synthetic routes. These pathways often involve the strategic formation of the oxazole ring from acyclic precursors or the functionalization of a pre-existing oxazole scaffold.

A classical and versatile approach to the synthesis of 4-methyl-oxazole-5-carboxylic acid derivatives involves the condensation of an amide with an α-haloketone, a method known as the Bredereck-Gompper synthesis. In the context of synthesizing the target compound, ethyl 2-chloroacetoacetate serves as a key precursor, providing the C4-methyl and C5-ester functionalities.

The proposed synthesis would involve the reaction of butanamide with ethyl 2-chloroacetoacetate. The reaction proceeds through an initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring. The resulting ethyl 4-methyl-2-propyl-1,3-oxazole-5-carboxylate can then be hydrolyzed to the desired carboxylic acid. A related synthesis has been reported for 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, where urea is condensed with ethyl 2-chloroacetoacetate, followed by basic hydrolysis researchgate.net. This demonstrates the viability of using ethyl 2-chloroacetoacetate as a building block for 4-methyl-1,3-oxazole-5-carboxylic acid derivatives.

Table 1: Proposed Synthesis of this compound via Ethyl 2-Chloroacetoacetate

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Butanamide, Ethyl 2-chloroacetoacetate | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | Ethyl 4-methyl-2-propyl-1,3-oxazole-5-carboxylate |

| 2 | Ethyl 4-methyl-2-propyl-1,3-oxazole-5-carboxylate | Base (e.g., NaOH or LiOH), Solvent (e.g., EtOH/H2O), Heat | This compound |

More recent synthetic strategies have focused on the direct formation of oxazoles from readily available carboxylic acids, bypassing the need for pre-activated starting materials like α-haloketones. One such efficient method involves the use of a stable triflylpyridinium reagent to activate the carboxylic acid in situ. acs.orgnih.gov This activated species then reacts with an isocyanoacetate to form the oxazole ring.

For the synthesis of this compound, butyric acid would be the starting carboxylic acid. The reaction would proceed by activating butyric acid with the triflylpyridinium reagent, followed by reaction with ethyl isocyanoacetate. This approach offers a broad substrate scope and good functional group tolerance, making it a powerful tool for the synthesis of diverse 4,5-disubstituted oxazoles acs.orgnih.gov.

Another approach is the direct carboxylation of a pre-formed 4-methyl-2-propyloxazole. While challenging, direct C-H carboxylation of aromatic heterocycles using CO2 has been reported, often requiring a strong base and a metal catalyst or specialized activating agents nih.gov. This method would offer a more atom-economical route if high regioselectivity for the C5 position can be achieved.

Multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecules in a single step from three or more starting materials. For the synthesis of 2,4,5-trisubstituted oxazoles, the Ugi four-component reaction (Ugi-4CR) coupled with a subsequent Robinson-Gabriel cyclodehydration is a particularly relevant strategy wikipedia.orgresearchgate.netnih.gov.

In a potential Ugi-based synthesis of the target compound, the starting components could include butyric acid, an amino acid derivative that can provide the 4-methyl group (such as an alanine derivative), an isocyanide, and a carbonyl compound. The initial Ugi reaction would form an α-acylamino amide intermediate, which would then undergo an acid-mediated cyclodehydration to yield the oxazole ring nih.gov. The choice of the specific Ugi components would be crucial in determining the final substitution pattern.

Another notable MCR is the Passerini three-component reaction (P-3CR), which involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxycarboxamide mdpi.com. While not directly yielding an oxazole, the Passerini product can be a versatile intermediate for subsequent cyclization to form the oxazole ring.

Table 2: Representative Multi-component Reaction for Oxazole Synthesis

| Reaction | Components | Key Intermediate | Final Product |

| Ugi/Robinson-Gabriel | Carboxylic acid, Amine, Carbonyl compound, Isocyanide | α-Acylamino amide | 2,4,5-Trisubstituted oxazole |

| Passerini | Carboxylic acid, Carbonyl compound, Isocyanide | α-Acyloxycarboxamide | Precursor for oxazole synthesis |

Flow Chemistry and Continuous Synthesis Advancements for Oxazole Derivatives

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and reaction control. The synthesis of oxazole derivatives is well-suited to flow chemistry approaches, which can enable the use of reactive intermediates and hazardous reagents in a more controlled manner.

The continuous flow synthesis of 4,5-disubstituted oxazoles has been demonstrated, often involving the reaction of an acid chloride with an isocyanoacetate in a flow reactor, followed by an in-line base-mediated cyclization. This approach allows for rapid reaction optimization and can be readily scaled up to produce larger quantities of the desired product. The use of packed-bed reactors containing immobilized reagents or catalysts can further streamline the process by simplifying purification.

While a specific flow synthesis for this compound has not been reported, the existing methodologies for related structures provide a strong foundation for the development of such a process. Key parameters to be optimized in a flow synthesis would include residence time, temperature, and reagent stoichiometry.

Regioselectivity and Stereoselectivity Control in Oxazole Carboxylic Acid Synthesis

The synthesis of a specific isomer of a polysubstituted heterocycle like this compound requires precise control over the regiochemistry of the ring-forming reaction. In many classical oxazole syntheses, the substitution pattern is predetermined by the choice of starting materials. For instance, in the Bredereck-Gompper synthesis, the reaction of butanamide with ethyl 2-chloroacetoacetate is expected to yield the 2-propyl, 4-methyl, 5-carboxylate substitution pattern with high regioselectivity.

However, in other methods, such as those involving cycloaddition reactions or the functionalization of a pre-existing oxazole, regioselectivity can be a significant challenge. For example, in the direct arylation or carboxylation of a 2,4-disubstituted oxazole, the incoming substituent could potentially add at either the C5 or other available positions. The outcome is often governed by the electronic and steric properties of the substituents already present on the ring, as well as the reaction conditions.

Stereoselectivity is generally not a concern in the synthesis of the aromatic oxazole ring itself. However, if any of the substituents attached to the oxazole core contain stereocenters, their stereochemical integrity must be maintained throughout the synthetic sequence.

Chemical Reactivity and Transformation Studies of 4 Methyl 2 Propyl 1,3 Oxazole 5 Carboxylic Acid

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle, but its reactivity towards electrophilic substitution is significantly lower than that of benzene. The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards electrophilic attack. Generally, electrophilic substitution on the oxazole ring, when it occurs, is favored at the C-5 position. However, in the case of 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic acid, this position is already substituted with a carboxylic acid group, which is an electron-withdrawing and deactivating group. This makes further electrophilic substitution on the ring particularly challenging.

Halogenation Studies

Direct halogenation of the oxazole ring is generally difficult and often requires activating groups to be present on the ring. The order of reactivity for nucleophilic substitution of halogens on an oxazole ring is C-2 >> C-4 > C-5. tandfonline.com For the title compound, the presence of the deactivating carboxylic acid group at C-5 and the alkyl groups at C-2 and C-4 makes direct electrophilic halogenation on the ring improbable under standard conditions. More forcing conditions could lead to degradation of the oxazole ring rather than substitution.

Research on related 2,4,5-trisubstituted oxazoles indicates that functionalization is more commonly achieved through other synthetic routes rather than direct electrophilic halogenation of a pre-formed, highly substituted oxazole. researchgate.netnih.govnih.gov

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that typically require strong acidic conditions. masterorganicchemistry.comyoutube.com The oxazole nucleus is generally resistant to nitration and sulfonation, as the pyridine-like nitrogen at position 3 can be protonated under strong acidic conditions, further deactivating the ring system. pharmaguideline.com The combination of the inherently electron-deficient oxazole ring and the strongly deactivating carboxylic acid group at the C-5 position renders this compound highly unreactive towards standard nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) conditions. pharmaguideline.comlibretexts.org

Attempted nitration or sulfonation under forcing conditions would likely result in oxidation and cleavage of the oxazole ring rather than the desired substitution. Studies on deactivated aromatic compounds have explored novel nitrating systems, such as nitric acid with trifluoroacetic anhydride, to achieve substitution where standard methods fail, though specific application to this oxazole system is not documented. rsc.org

Nucleophilic Reactivity at the Oxazole Core

Reactions at the C-2 and C-5 Positions

The C-2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comwikipedia.org While oxazoles without a substituent at C-2 can be deprotonated at this position by strong bases to form a nucleophilic lithio-salt, the 2-propyl group in the title compound prevents this reaction. wikipedia.org However, if a suitable leaving group were present at the C-2 position, nucleophilic aromatic substitution would be most favorable at this site. tandfonline.comwikipedia.org

The C-5 position is substituted by a carboxylic acid. The carbonyl carbon of this group is an electrophilic center and is susceptible to nucleophilic acyl substitution, which is a reaction of the carboxylic acid moiety itself (discussed in section 3.3), rather than a reaction at the C-5 carbon of the oxazole ring. Direct nucleophilic attack on the C-5 of the ring is unlikely. Studies on 2-(halomethyl)-4,5-diaryloxazoles have shown that the 2-position is a key site for synthetic elaboration through substitution reactions with various nucleophiles. nih.gov

Ring-Opening and Recyclization Mechanisms of Oxazole Carboxylic Acids

The oxazole ring can undergo cleavage under certain conditions, such as in the presence of strong nucleophiles, oxidizing agents, or through reduction. tandfonline.compharmaguideline.com The presence of a carboxylic acid group can influence the stability of the ring. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov

Nucleophilic attack, often at the C-2 position, can initiate ring cleavage. For instance, treatment with ammonia (B1221849) can lead to ring opening and recyclization to form imidazoles. pharmaguideline.com Reductive conditions can also lead to ring-opened products. tandfonline.com While specific studies on the ring-opening of this compound are not available, general principles suggest that the stability of the ring is a critical factor in its chemical transformations.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position is a versatile functional handle that can undergo a variety of standard transformations. These reactions are often central to the use of oxazole carboxylic acids as building blocks in the synthesis of more complex molecules.

Key reactions involving the carboxylic acid moiety include:

Esterification: The compound can be converted to its corresponding ester, for example, ethyl 4-methyl-2-propyl-1,3-oxazole-5-carboxylate, through reaction with an alcohol (e.g., ethanol) under acidic catalysis (Fischer esterification). masterorganicchemistry.comorganic-chemistry.org This is a common derivatization to enhance solubility or to modify the compound for subsequent reactions.

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride (using reagents like SOCl₂ or (COCl)₂) or by using peptide coupling reagents (like DCC, EDCI, or T3P®). nih.govumich.eduresearchgate.netorganic-chemistry.org

Decarboxylation: Heterocyclic carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, sometimes in the presence of a catalyst. cymitquimica.comgoogle.com This reaction would yield 4-methyl-2-propyl-1,3-oxazole. Cobalt-catalyzed decarboxylative cross-coupling reactions have also been developed for azole carboxylic acids. acs.org

Cross-Coupling Reactions: The carboxylic acid group can participate in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed protocols have been developed for the cross-coupling of heteroaryl carboxylic acids with aryl bromides, leading to arylated heterocycles. ignited.inchemicalbook.com This allows for the direct functionalization at the C-5 position by replacing the carboxylic acid group.

Table 1: Summary of Potential Reactions at the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 5-Alkoxycarbonyl-oxazole |

| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDCI) | 5-Carboxamido-oxazole |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | 5-Chlorocarbonyl-oxazole |

| Decarboxylation | Heat, (optional catalyst) | 2,4-Disubstituted oxazole |

| Cross-Coupling | Aryl Halide, Palladium Catalyst | 5-Aryl-oxazole |

Esterification and Amidation Transformations

The carboxylic acid group of this compound readily undergoes esterification and amidation, fundamental transformations for creating derivatives with modified properties.

Esterification: This transformation involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com Alternatively, milder methods can be employed, such as using coupling agents or converting the carboxylic acid to a more reactive intermediate.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid group to facilitate the reaction with an amine. Direct reaction with an amine is generally unfavorable. Coupling agents are frequently used to form a more reactive species in situ. lookchemmall.com These reagents facilitate the formation of the amide bond under mild conditions, which is particularly important when dealing with sensitive substrates. mdpi.com The only byproduct in direct amidation is water, and its removal can help drive the reaction forward. mdpi.com

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents | Catalyst/Coupling Agent | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol) | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | 4-Methyl-2-propyl-1,3-oxazole-5-carboxylate ester |

| Amidation | Amine (e.g., Benzylamine) | TBTU¹ | DMF² | Room Temperature | N-Benzyl-4-methyl-2-propyl-1,3-oxazole-5-carboxamide |

| Amidation | Amine (e.g., Aniline) | DATB³ (catalytic) | Toluene | Heating | N-Phenyl-4-methyl-2-propyl-1,3-oxazole-5-carboxamide |

¹TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) researchgate.net ²DMF: Dimethylformamide ³DATB: 1,3-Dioxa-5-aza-2,4,6-triborinane mdpi.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, from this compound can be a challenging transformation. However, it can be achieved under specific conditions, often mediated by transition metal catalysts. Palladium-catalyzed protodecarboxylation, for instance, has been shown to be effective for certain classes of carboxylic acids under mild conditions. organic-chemistry.org This process would yield 4-methyl-2-propyl-1,3-oxazole.

Another pathway involves the coupling of the carboxylic acid with other molecules in a process that involves in-situ decarboxylation. For example, palladium-catalyzed direct (hetero)arylation reactions can sometimes proceed via a decarboxylative mechanism, allowing for the formation of a new carbon-carbon bond at the 5-position of the oxazole ring following the extrusion of CO₂. organic-chemistry.org

Formation of Acyl Halides and Anhydrides

To enhance the reactivity of the carboxylic acid, it can be converted into more electrophilic species such as acyl halides and anhydrides. These intermediates are not typically isolated but are used in situ for subsequent reactions. wikipedia.org

Acyl Halides: The most common acyl halides are acyl chlorides, which are readily prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgkhanacademy.org These reactions convert the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating nucleophilic acyl substitution. libretexts.org

Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. wikipedia.org This can be achieved by heating with a strong dehydrating agent. thieme-connect.de Mixed anhydrides can also be prepared, which are often more reactive and useful in synthesis. thieme-connect.de The reaction of the carboxylic acid with an acyl halide, like acetyl chloride, in the presence of a base can also yield a mixed anhydride.

Table 2: Synthesis of Reactive Acyl Derivatives

| Derivative | Reagent(s) | Typical Conditions |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF |

| Acyl Chloride | Oxalyl chloride ((COCl)₂) | Anhydrous solvent (e.g., DCM¹), Room Temperature |

| Symmetrical Anhydride | Acetic Anhydride | Heating |

| Mixed Anhydride | Ethyl Chloroformate, Triethylamine | Anhydrous solvent, 0°C to Room Temperature |

¹DCM: Dichloromethane

Cross-Coupling Reactions Involving Oxazole Carboxylic Acid Derivatives

The oxazole core is a valuable scaffold in medicinal chemistry, and derivatization through cross-coupling reactions is a powerful strategy for creating molecular diversity. While the carboxylic acid itself is not directly used in many cross-coupling reactions, it can be converted into a suitable functional group, or its presence can influence the reactivity of the oxazole ring.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is a prominent example. beilstein-journals.orgnih.gov

For a derivative of this compound to participate in a Suzuki-Miyaura reaction, the carboxylic acid group would typically be replaced by a halogen (e.g., bromine or iodine) or a triflate. This can be achieved through multi-step synthetic sequences. An alternative strategy is the direct C-H activation/functionalization of the oxazole ring, which can be facilitated by a palladium catalyst. organic-chemistry.org Some studies have shown that heteroaryl carboxylic acids can be used in palladium-catalyzed cross-coupling reactions with aryl bromides, leading to arylated heterocycles. chemicalbook.com This suggests a potential direct route for functionalizing the oxazole ring without prior conversion of the carboxylic acid.

Table 3: Hypothetical Suzuki-Miyaura Coupling Reaction

| Oxazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 5-Bromo-4-methyl-2-propyl-1,3-oxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Methyl-5-phenyl-2-propyl-1,3-oxazole |

This reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position of the oxazole ring, demonstrating the synthetic utility of these coupling methodologies. researchgate.net

Other Transition Metal-Mediated Transformations

Besides palladium, other transition metals like copper, nickel, and gold can mediate a variety of transformations on oxazole rings. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts can be used for various coupling reactions, including Ullmann-type couplings, which can form C-O, C-N, and C-S bonds.

Nickel-Catalyzed Couplings: Nickel catalysts are often a more cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. For instance, Ni-catalyzed Suzuki-Miyaura couplings have been developed for the synthesis of trisubstituted oxazoles. nih.gov

Gold-Catalyzed Reactions: Gold catalysts are known for their ability to activate alkynes and allenes for nucleophilic attack. mdpi.com While less common for direct cross-coupling of the oxazole ring itself, gold catalysis could be employed in synthetic routes to build or modify the oxazole core. researchgate.net

These transition metal-mediated reactions significantly expand the synthetic toolbox available for modifying this compound and its derivatives, enabling the creation of a wide array of complex molecules.

This compound: A Versatile Heterocyclic Building Block

The oxazole ring system is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide array of biological activities. thepharmajournal.com Within this class of compounds, this compound stands out as a multifunctional building block. Its specific substitution pattern—a propyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position—offers multiple avenues for chemical modification, making it a valuable intermediate in the construction of more complex molecular architectures.

Derivatization and Role As a Synthetic Building Block

The strategic placement of alkyl and carboxyl functional groups on the stable oxazole (B20620) core makes 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic acid a versatile platform for synthetic elaboration. Its utility stems from the ability to selectively modify different parts of the molecule to generate a library of novel compounds.

The generation of derivatives from the parent compound primarily involves transformations of the carboxylic acid group and, to a lesser extent, modifications of the alkyl substituents or the oxazole ring itself.

The most direct path to derivatization is through the carboxylic acid moiety. Standard organic transformations can be employed to convert the carboxyl group into a variety of other functional groups, thereby altering the molecule's physical and chemical properties.

Esterification and Amidation: The carboxylic acid can be readily converted to esters or amides via condensation reactions with a wide range of alcohols or amines. These reactions typically proceed under mild conditions using coupling agents.

Reduction: The carboxyl group can be reduced to a primary alcohol (5-(hydroxymethyl)-4-methyl-2-propyl-1,3-oxazole), which can then undergo further reactions, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

Decarboxylative Coupling: Modern cross-coupling strategies allow for the replacement of the carboxylic acid group. For instance, decarboxylative cross-coupling reactions with aryl halides, often catalyzed by transition metals like palladium, can introduce aryl substituents at the C5 position. thermofisher.com

Modification of the alkyl groups (propyl and methyl) is more challenging due to their lower reactivity compared to the carboxylic acid. However, functionalization can be envisioned through free-radical halogenation, followed by nucleophilic substitution to introduce new functionalities. A more advanced strategy involves the synthesis of analogues with pre-functionalized side chains that are then used to construct the oxazole ring.

A novel one-pot synthesis method has been developed for 2,4,5-trisubstituted oxazoles that allows for significant diversity. This method combines carboxylic acids, amino acids, and a dehydrating condensing reagent to form a 5-(triazinyloxy)oxazole intermediate. beilstein-journals.org This intermediate can then undergo nickel-catalyzed Suzuki–Miyaura coupling with various boronic acids to introduce a wide range of substituents at the C5-position. beilstein-journals.org This approach highlights the modularity of oxazole synthesis and the potential for creating diverse libraries of compounds.

The oxazole ring itself can participate in cycloaddition reactions to build more complex, fused ring systems.

Diels-Alder Reactions: The oxazole ring can function as an azadiene (a diene containing a nitrogen atom) in inverse-electron-demand Diels-Alder reactions. clockss.orgwikipedia.org When reacted with electron-rich alkenes or alkynes, the oxazole can form a bicyclic intermediate that subsequently rearranges to form a substituted pyridine. This transformation is a powerful tool for converting the five-membered oxazole ring into a six-membered, nitrogen-containing aromatic ring, a common scaffold in pharmaceuticals.

Photocyclization Reactions: Fused systems such as naphthoxazoles can be synthesized from oxazole precursors. This typically involves an oxazole bearing an ethenyl (vinyl) substituent, which can undergo UV irradiation in the presence of an oxidizing agent like iodine to induce cyclization and form the fused aromatic system. nih.gov While the subject compound does not possess an ethenyl group, its alkyl substituents could potentially be functionalized to create the necessary precursor for such a transformation.

The reactivity of this compound is governed by the electronic properties of its constituent parts.

The oxazole ring is an electron-deficient heterocycle. However, the alkyl groups at positions C2 (propyl) and C4 (methyl) are electron-donating, which slightly increases the electron density of the ring compared to an unsubstituted oxazole. Conversely, the carboxylic acid at C5 is a strong electron-withdrawing group, which significantly influences the reactivity of the ring and provides the primary handle for synthetic transformations.

| Component | Electronic Effect | Influence on Reactivity |

| C2-Propyl Group | Electron-donating (inductive) | Increases electron density on the ring; directs reactivity. |

| C4-Methyl Group | Electron-donating (inductive/hyperconjugation) | Increases electron density on the ring. |

| C5-Carboxylic Acid | Electron-withdrawing (inductive/resonance) | Deactivates the ring to electrophilic attack; primary site for nucleophilic acyl substitution. |

| N3-Nitrogen Atom | Basic (pyridine-like) | Site of protonation, alkylation, or coordination to Lewis acids. thepharmajournal.com |

| O1-Oxygen Atom | Electron-donating (resonance) | Contributes to the aromaticity of the ring. |

Interactive Data Table: Structure-Reactivity Insights

Electrophilic substitution on the oxazole ring typically occurs at the C5 position; however, in this molecule, that position is already occupied by the carboxylic acid. tandfonline.com Nucleophilic substitution is rare but can occur at the C2 position if a suitable leaving group is present. tandfonline.com The nitrogen atom at position 3 is basic and is the site of protonation and N-alkylation. thepharmajournal.com

As a chemical intermediate, the title compound is a "privileged building block"—a pre-formed heterocyclic core that can be readily incorporated into larger molecules. nih.gov Its value lies in its defined three-dimensional structure and the presence of multiple, orthogonally reactive functional groups. The carboxylic acid is the most accessible functional handle for building out molecular complexity.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol (R-OH), Acid catalyst | Ester (-COOR) |

| Amidation | Amine (R-NH2), Coupling agent | Amide (-CONHR) |

| Reduction | LiAlH4 or BH3 | Primary Alcohol (-CH2OH) |

| Acid Chloride Formation | SOCl2 or (COCl)2 | Acid Chloride (-COCl) |

| Decarboxylative Coupling | Aryl Halide, Pd catalyst | Aryl group at C5 |

Interactive Data Table: Potential Derivatization Reactions at the Carboxylic Acid Moiety

The utility of this compound extends to its use as a precursor for highly complex molecules, including natural products and their analogues. The oxazole motif is found in a variety of bioactive natural products, and synthetic building blocks like this one are crucial for their total synthesis and for creating structural analogues for structure-activity relationship (SAR) studies.

The conversion of the oxazole ring into a substituted pyridine via the Diels-Alder reaction is a particularly powerful application. wikipedia.org This strategy allows chemists to translate the substitution pattern of the oxazole into a new, more complex heterocyclic system, providing rapid access to scaffolds that are otherwise difficult to synthesize. By starting with this compound, a chemist can precisely install propyl, methyl, and carboxyl-derived groups onto a pyridine ring, a core structure in many pharmaceutical agents.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 Propyl 1,3 Oxazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the carbon-hydrogen framework and the connectivity of atoms can be obtained.

The ¹H NMR spectrum of 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The propyl group will exhibit a characteristic triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, and a triplet for the methylene protons directly attached to the oxazole (B20620) ring. The methyl group at the 4-position of the oxazole ring will appear as a sharp singlet. The carboxylic acid proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the oxazole ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The carbons of the propyl and methyl groups will be found in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (propyl) | ~0.9 - 1.0 | Triplet |

| CH₂ (propyl) | ~1.7 - 1.8 | Sextet |

| CH₂ (propyl, attached to oxazole) | ~2.7 - 2.8 | Triplet |

| CH₃ (oxazole) | ~2.4 - 2.5 | Singlet |

| COOH | ~10 - 13 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | ~165 - 175 |

| C2 (oxazole) | ~160 - 165 |

| C5 (oxazole) | ~150 - 155 |

| C4 (oxazole) | ~135 - 140 |

| CH₂ (propyl, attached to oxazole) | ~28 - 32 |

| CH₂ (propyl) | ~20 - 24 |

| CH₃ (propyl) | ~13 - 15 |

| CH₃ (oxazole) | ~10 - 14 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, the triplet of the terminal methyl group of the propyl chain would show a cross-peak with the adjacent methylene sextet, which in turn would show a correlation to the other methylene triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each of the protonated carbons in the propyl and methyl groups.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its molecular formula, C₈H₁₁NO₃. The calculated exact mass for this formula is 185.0739 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion would be expected, although it may be of low abundance. The fragmentation of the molecule would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of the carboxylic acid group (•COOH, 45 Da) or water (H₂O, 18 Da). Another likely fragmentation is the cleavage of the propyl group. The loss of a propyl radical (•C₃H₇, 43 Da) would lead to a significant fragment ion. Alpha-cleavage next to the oxazole ring is also a probable fragmentation pathway.

Predicted Major Fragments in Mass Spectrum

| m/z | Identity |

| 185 | [M]⁺ |

| 168 | [M - OH]⁺ |

| 142 | [M - C₃H₇]⁺ |

| 140 | [M - COOH]⁺ |

| 124 | [M - C₃H₇ - H₂O]⁺ |

| 96 | [M - C₃H₇ - COOH]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

The IR spectrum of this compound would be dominated by a very broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations of the oxazole ring are expected to be strong in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl groups would also be readily observable.

Predicted Key IR and Raman Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) | IR |

| C-H stretch (alkyl) | 2850 - 3000 | IR, Raman |

| C=O stretch (carboxylic acid) | 1700 - 1725 | IR |

| C=N stretch (oxazole) | 1600 - 1650 | IR, Raman |

| C=C stretch (oxazole) | 1500 - 1580 | IR, Raman |

| C-O stretch (oxazole) | 1050 - 1150 | IR |

Lack of Specific Research Data Prevents Detailed Analysis of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in the experimental data for the specific chemical compound, this compound. Despite searches for its spectroscopic and structural properties, no specific research findings, including advanced spectroscopic data or X-ray crystallography results, could be located for this particular molecule.

The investigation sought to provide a detailed analysis centered on the advanced spectroscopic and structural elucidation of this compound, with a specific focus on its solid-state structure as determined by X-ray crystallography. However, the absence of published studies on this compound makes it impossible to generate the scientifically accurate and detailed article as requested.

Information is available for structurally related but distinct compounds. For instance, data exists for "4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid," which features an isobutyl group instead of a propyl group, and for "4-Methyl-1,3-oxazole-5-carboxylic acid," which lacks the 2-propyl substituent. While the broader class of functionalized oxazoles is a subject of ongoing research, the specific data necessary to construct an in-depth profile of this compound remains elusive.

Consequently, the requested article, which was to be strictly structured around the specified outline and include detailed data tables and research findings, cannot be produced at this time due to the lack of primary scientific data for the target compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry. researchgate.netjacsdirectory.com These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity. The optimized geometry represents the lowest energy conformation of the molecule in the gas phase.

Interactive Table: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-O1 | 1.35 Å |

| Bond Length | C4-C5 | 1.42 Å |

| Bond Length | C5-O(carboxyl) | 1.21 Å |

| Bond Length | O(carboxyl)-H | 0.97 Å |

| Bond Angle | O1-C2-N3 | 115° |

| Bond Angle | C4-C5-C(carboxyl) | 125° |

| Dihedral Angle | C(propyl)-C2-N3-C4 | 180° |

Molecular Orbital Analysis and Charge Distribution

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. jacsdirectory.com For this compound, analysis of these frontier orbitals can pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

Furthermore, understanding the charge distribution is vital. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide insights into the partial atomic charges, revealing the electrostatic potential of the molecule. jacsdirectory.com This information is critical for predicting intermolecular interactions and the molecule's behavior in a biological or material science context. The oxazole (B20620) ring, being electron-rich, and the electron-withdrawing carboxylic acid group will significantly influence this distribution.

Interactive Table: Calculated Electronic Properties for this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent functionalization, quantum chemical methods can identify transition states and intermediates. chemintech.ru By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. This predictive capability is invaluable for optimizing reaction conditions, such as temperature, catalysts, and solvents, to improve yields and selectivity. For instance, modeling the cyclization step in the synthesis of the oxazole ring can reveal the intricate bond-forming and breaking processes. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be used to validate experimentally obtained data. For this compound, theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com The calculated vibrational frequencies in IR and Raman spectra correspond to specific molecular motions, aiding in the assignment of experimental peaks. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical benchmark for experimental assignments. mdpi.com A strong correlation between the predicted and experimental spectra lends confidence to the determined molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational flexibility and interactions with their environment. nih.gov For a molecule like this compound, which has flexible propyl and carboxylic acid groups, MD simulations can explore the accessible conformational space and identify the most stable conformers in different solvents. These simulations also provide a dynamic picture of intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties or with solvent molecules. This is particularly important for understanding its properties in solution and the solid state, including solubility and crystal packing.

Applications in Non Biological Chemical Sciences

Role in Material Science and Polymer Chemistry

The oxazole (B20620) ring is a valuable heterocyclic motif in the design of advanced materials due to its electronic properties, thermal stability, and rigid structure. While direct research on polymers or materials containing 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic acid is not available, the applications of other oxazole derivatives provide a clear indication of its potential in this domain.

Oxazole-Containing Luminescent and Electronic Materials

Oxazole derivatives are widely recognized for their luminescent properties and are used as building blocks for organic light-emitting diodes (OLEDs) and fluorescent probes. The oxazole core can act as an electron-accepting unit, and its properties can be tuned by the substituents on the ring.

Research on various 2,5-disubstituted and 4,5-disubstituted oxazoles has demonstrated their potential as highly efficient emitters. For example, studies on 4,5-di-substituted oxazole derivatives have been conducted to explore their applications in both biological and optoelectronic fields. The photophysical properties of these compounds, such as their ability to emit deep blue light, make them suitable candidates for use in electronic displays and lighting. The specific substituents on the oxazole ring, such as the methyl and propyl groups in the target compound, would influence the electronic and photophysical properties, including absorption and emission wavelengths.

Polymeric Architectures Incorporating Oxazole Moieties

The incorporation of oxazole rings into polymer backbones can impart desirable properties such as high thermal stability, mechanical strength, and specific electronic characteristics. Polymers containing oxadiazole units, a related class of azoles, are known for their thermal stability. While specific polymers derived from this compound have not been reported, the carboxylic acid group provides a reactive handle for polymerization.

For instance, the carboxylic acid could be converted into an acid chloride or ester, which could then be used in condensation polymerization reactions with appropriate co-monomers (e.g., diamines or diols) to form polyesters or polyamides. The resulting polymers would feature the oxazole moiety as a recurring unit in the main chain, potentially leading to materials with unique optical and thermal properties. Research on polymers derived from sulfamethoxazole, which contains an isoxazole (B147169) ring (an isomer of oxazole), has shown the feasibility of creating novel polymeric structures from such heterocyclic compounds.

Catalysis and Ligand Design

The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This has led to the extensive use of oxazole-containing molecules as ligands in transition metal catalysis.

Oxazole-Based Ligands in Transition Metal Catalysis

Oxazole derivatives can act as ligands for various transition metals, and the resulting metal complexes can serve as catalysts for a range of organic transformations. The electronic and steric properties of the ligand, which are determined by the substituents on the oxazole ring, play a crucial role in the activity and selectivity of the catalyst. For instance, 4-Methyl-1,3-oxazole-5-carboxylic acid has been used in palladium-catalyzed cross-coupling reactions to create arylated heterocycles. The carboxylic acid group in such ligands can act as a directing group, facilitating the catalytic reaction at a specific site on the molecule.

While there is no specific literature on the use of this compound as a ligand, its structure suggests it could coordinate to metal centers through the nitrogen atom of the oxazole ring. The propyl and methyl groups would influence the steric environment around the metal center, which could be advantageous for certain catalytic applications.

Asymmetric Catalysis with Chiral Oxazole Derivatives

Chiral oxazoline (B21484) ligands, which are partially saturated analogs of oxazoles, are widely used in asymmetric catalysis to produce enantiomerically pure compounds. These ligands are effective in a variety of reactions, including allylic alkylations, cyclopropanations, and hydrosilylations.

Although this compound is not chiral itself, it could be converted into a chiral ligand. For example, the carboxylic acid could be coupled with a chiral amino alcohol to form a chiral amide, or the propyl group could be replaced with a chiral substituent. Such modifications would introduce chirality into the ligand structure, making it potentially useful for asymmetric catalysis. The development of catalytic asymmetric modifications of carboxylic acids is an active area of research, with applications in the synthesis of chiral prodrugs. d-nb.infonih.gov

Agrochemical Development (Excluding Human/Animal Treatment)

Oxazole-containing compounds have found applications in agriculture as herbicides, fungicides, and insecticides. The biological activity of these compounds is often dependent on the specific substitution pattern on the oxazole ring. For instance, certain oxazole derivatives have been investigated for their phytotoxic effects, which could be harnessed for herbicide development.

The compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a related heterocyclic carboxylic acid, is noted as a valuable intermediate in agrochemical research. atomfair.com This suggests that the oxazole carboxylic acid scaffold is recognized as a promising starting point for the synthesis of new agrochemicals. While no specific agrochemical applications of this compound have been reported, its structure is consistent with those of other bioactive heterocyclic molecules. Further research would be needed to determine if this specific compound or its derivatives possess any useful properties for crop protection.

Compound Properties and Data

Due to the lack of specific experimental data for this compound, the following table presents data for a structurally related compound, 4-Methyl-1,3-oxazole-5-carboxylic acid .

| Property | Value | Source |

| Molecular Formula | C5H5NO3 | echemi.com |

| Molecular Weight | 127.1 g/mol | echemi.com |

| Melting Point | 239-240 °C | echemi.com |

| Boiling Point | 267.3 °C at 760 mmHg | echemi.com |

| Density | 1.3 ± 0.1 g/cm³ | echemi.com |

Fungicidal Applications (Plant-Specific)

While extensive research into the specific fungicidal properties of this compound against plant pathogens is not widely documented in publicly available literature, the broader class of oxazole derivatives has show considerable promise in the development of agricultural fungicides. researchgate.netnih.gov The oxazole ring is a key structural motif in a variety of biologically active compounds, including those with antifungal properties. nih.govnih.gov

Research into natural sources has identified oxazole-containing compounds with notable bioactivity. For instance, metabolites isolated from the plant pathogenic fungus Phoma macrostoma include 2,5-disubstituted oxazole-4-carboxylic acid derivatives. scilit.comnih.gov Studies on these related natural products have demonstrated weak-to-moderate antimicrobial activity, highlighting the potential of the oxazole-carboxylic acid scaffold as a source for new fungicidal agents. scilit.comnih.gov

Furthermore, synthetic approaches have explored the fungicidal potential of oxazole-based molecules. A study on pimprinine (B1677892) analogues, which are 5-(1H-indol-3-yl)oxazole derivatives, revealed that some of these compounds exhibit a broad spectrum of anti-fungicidal activity against various plant pathogens. nih.gov This suggests that the oxazole core, when appropriately substituted, can be an effective toxophore for targeting fungal pathogens relevant to agriculture. The investigation into compounds like this compound is a logical extension of this research, aiming to identify novel structures with improved efficacy and specificity.

Herbicidal and Pesticidal Potential

The potential utility of oxazole derivatives in crop protection extends to herbicidal and pesticidal applications. researchgate.net The oxazole scaffold is recognized as a significant lead structure in the design of various agrochemicals. researchgate.net Although specific data on this compound is limited, related compounds have demonstrated phytotoxic effects, indicating a potential for herbicidal action.

A notable example comes from research on the fungus Phoma macrostoma, which produces phytotoxic metabolites known as macrocidins. These metabolites, which include oxazole-4-carboxylic acid derivatives, have been shown to cause bleaching when applied to the foliage of several dicotyledonous plant species. researchgate.net This chlorosis-inducing activity points to a mechanism that disrupts plant physiology, a key characteristic of many commercial herbicides. scilit.com

Additionally, studies on other heterocyclic compounds containing the isoxazole ring, a structural isomer of oxazole, have shown that certain derivatives possess moderate to good herbicidal activities against weeds like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). nih.govnih.gov These findings support the broader hypothesis that the oxazole/isoxazole core structure can be effectively utilized in the development of new herbicides. Some oxazole derivatives have also been investigated as plant growth regulators, further demonstrating their ability to interact with plant biological pathways. researchgate.net

Corrosion Inhibition Studies

Oxazole derivatives have emerged as a promising class of organic corrosion inhibitors, particularly for protecting steel in acidic environments. Their effectiveness is largely attributed to their molecular structure, which includes heteroatoms (nitrogen and oxygen) with lone pairs of electrons and potentially pi-electrons within the aromatic ring. These features facilitate strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents.

| Feature of Oxazole Derivatives | Role in Corrosion Inhibition |

| Heteroatoms (N, O) | Act as active centers for adsorption onto the metal surface. |

| Aromatic Ring | Provides pi-electrons that can interact with the d-orbitals of metals. |

| Molecular Structure | Allows for the formation of a dense, protective film. |

Mechanisms of Oxazole-Based Corrosion Protection

The protective action of oxazole-based inhibitors like this compound is multifaceted, involving several key mechanisms. The primary mechanism is the adsorption of the oxazole molecules onto the metal surface, which physically blocks the active sites where corrosion would otherwise occur. researchgate.net This process forms a barrier that isolates the metal from the aggressive acidic medium. researchgate.net

The presence of nitrogen and oxygen atoms in the oxazole ring is crucial. researchgate.net These heteroatoms have available lone-pair electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of coordinate covalent bonds (chemisorption). researchgate.net This strong interaction ensures a stable and robust protective layer.

Surface Adsorption and Film Formation on Metal Substrates

The effectiveness of an oxazole-based inhibitor is fundamentally dependent on its ability to adsorb onto a metal substrate and form a persistent protective film. This adsorption can occur through two main processes: physisorption and chemisorption. researchgate.net

Physisorption: This process involves weaker electrostatic interactions, such as van der Waals forces or dipole interactions, between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves stronger chemical bonds formed by charge sharing or charge transfer between the inhibitor molecule and the metal surface. researchgate.net The lone-pair electrons on the nitrogen and oxygen atoms of the oxazole ring are key participants in this process. researchgate.net

The adsorption process results in the displacement of water molecules and corrosive ions (like chloride and sulfate) from the metal surface. researchgate.net As more inhibitor molecules adsorb, they self-assemble into an organized, dense film. This film acts as a barrier, significantly increasing the resistance to charge transfer and mass transport, thereby stifling the electrochemical corrosion process. The stability and coverage of this film are influenced by factors such as the inhibitor's concentration, the temperature, and the pH of the corrosive medium. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Oxazole (B20620) Carboxylic Acids

The efficient construction of the oxazole core is paramount for any future application. While classical methods like the Robinson-Gabriel synthesis have been foundational, they often require harsh conditions or pre-functionalized starting materials. wikipedia.org Modern organic synthesis is moving towards more efficient, atom-economical, and sustainable methods. Future research will focus on adapting these new methodologies for the streamlined synthesis of 4-Methyl-2-propyl-1,3-oxazole-5-carboxylic acid and its analogues.

Key areas of exploration include:

One-Pot and Multicomponent Reactions: These strategies combine multiple reaction steps into a single operation, reducing waste and purification efforts. researchgate.net Methodologies like the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), are prime candidates for optimization. mdpi.com Recent advancements have demonstrated the synthesis of 4,5-disubstituted oxazoles in a one-pot manner using ionic liquids as a recyclable solvent, a technique that could be adapted for the target molecule. nih.gov

Direct Synthesis from Carboxylic Acids: A significant advancement is the development of methods that construct the oxazole ring directly from readily available carboxylic acids, bypassing the need to first convert them to more reactive derivatives like acid chlorides or esters. researchgate.net A recently developed method employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ, allowing it to react with an isocyanide to form the oxazole ring with broad functional group tolerance. researchgate.net Applying such a strategy to butanoic acid (to form the 2-propyl group) and an appropriate isocyanide derivative would be a highly efficient route to the target compound.

Catalytic Systems: The use of transition metal catalysts (e.g., copper, gold, palladium) has opened new pathways for oxazole synthesis under milder conditions. researchgate.net For instance, copper-catalyzed reactions have been shown to enable the selective formation of oxazoles from readily available starting materials. researchgate.net Research into novel catalytic cycles could provide highly efficient and regioselective access to the desired substitution pattern of This compound .

| Methodology | Key Features | Potential Advantages for Target Compound | Reference |

|---|---|---|---|

| Van Leusen Synthesis | One-pot reaction using TosMIC and an aldehyde. | High convergence; can be adapted for microwave-assisted or ionic liquid conditions. | mdpi.comnih.gov |

| Direct from Carboxylic Acid | Uses a stable activating agent (e.g., triflylpyridinium) to avoid pre-functionalization. | High atom economy; avoids harsh reagents; scalable. | researchgate.net |

| Metal-Catalyzed Cyclization | Often proceeds under mild conditions with high efficiency. | Potential for high functional group tolerance and novel bond formations. | researchgate.net |

Advanced Functionalization Strategies for Diverse Non-Biological Applications

Beyond its synthesis, the true potential of This compound lies in its capacity for further functionalization. The oxazole ring itself, along with the carboxylic acid group, provides multiple handles for modification. Predictable and regioselective metalation, followed by cross-coupling reactions, is a powerful tool for elaborating the core structure. researchgate.net Future research will leverage these strategies to create derivatives tailored for specific non-biological applications.

Advanced strategies would involve:

C-H Activation: Direct functionalization of the C-H bonds on the oxazole ring or the attached alkyl groups offers a highly atom-economical way to introduce new substituents without pre-installation of a reactive handle.

Carboxylic Acid Derivatization: The -COOH group is a versatile starting point. It can be converted into esters, amides, or other functional groups, or used to anchor the molecule to surfaces, polymers, or metal complexes.

Cross-Coupling Reactions: The oxazole core can be halogenated and then subjected to well-established palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach aryl, vinyl, or alkynyl groups, thereby extending the π-conjugation and tuning the electronic properties of the molecule. acs.org

These functionalization strategies are the gateway to creating materials with novel electronic, optical, or catalytic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of This compound , modern synthesis platforms are essential. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch chemistry, including enhanced safety, improved reaction control, and straightforward scalability. mdpi.com

The integration of this compound's synthesis into such platforms represents a significant future trend. Research has already demonstrated the successful fully automated, continuous-flow synthesis of 4,5-disubstituted oxazoles. mdpi.com These systems use computer-controlled pumps and liquid handlers to precisely mix reagents and pass them through heated zones or columns containing solid-supported reagents to facilitate the reaction and simplify purification. mdpi.com

A future research goal would be to develop a dedicated flow platform for This compound . Such a system would enable:

Rapid Reaction Optimization: Automated variation of parameters like temperature, residence time, and stoichiometry to quickly find the ideal reaction conditions.

On-Demand Synthesis: Production of the exact amount of material needed, from milligrams for screening to grams for material fabrication, without re-optimization.

Library Generation: The automated platform could be programmed to synthesize a library of derivatives by systematically varying the starting materials, allowing for high-throughput screening of properties for various applications.

Expansion of Non-Biological Applications of Oxazole Derivatives

While oxazoles are heavily researched in medicine, their unique electronic and structural features make them highly suitable for materials science and catalysis. tandfonline.com A major future direction for This compound is the systematic exploration of these non-biological applications.

Emerging areas of interest include:

Ligands for Catalysis: The nitrogen atom in the oxazole ring can coordinate with transition metals. alfachemic.com Oxazole-containing molecules have been successfully used as ligands in vanadium catalysts for olefin polymerization and in palladium catalysts for asymmetric synthesis. mdpi.comproquest.comacs.org The specific substitution pattern of the target compound could be used to fine-tune the steric and electronic environment around a metal center, creating bespoke catalysts for polymerization or other organic transformations. proquest.com

Organic Electronics: Theoretical studies have predicted that molecules containing oxazole frameworks are promising candidates for n-type organic semiconductors. acs.org The ability to functionalize the core of This compound via the strategies mentioned above could allow for the precise tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key requirement for designing materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.orgresearchgate.net

Dyes and Fluorophores: Oxazole derivatives are known to exhibit interesting photophysical properties and have been used as industrial dyes, optical brighteners, and fluorescent probes. researchgate.netglobalresearchonline.net The oxazole scaffold can act as an electron donor or acceptor, facilitating intramolecular charge transfer, which is the basis for many fluorescent molecules. nih.gov By attaching different electron-donating or -withdrawing groups, derivatives of the target compound could be developed as novel fluorophores for applications ranging from cell imaging to chemical sensing. nih.gov

| Application Area | Role of Oxazole Derivative | Key Research & Development Focus | Reference |

|---|---|---|---|

| Homogeneous Catalysis | N-donor ligand for transition metals. | Synthesis of metal complexes; testing catalytic activity in polymerization and cross-coupling. | mdpi.comproquest.com |

| Organic Semiconductors | Electron-transporting (n-type) material. | Functionalization to tune HOMO/LUMO levels; fabrication and testing of thin-film devices. | acs.org |

| Fluorescent Probes | Core scaffold of a D-π-A fluorophore. | Synthesis of derivatives with varied substituents to control absorption/emission wavelengths. | nih.gov |

| Advanced Polymers | Monomer unit incorporated into a polymer backbone. | Development of polymerization methods to create oxazole-containing polymers with unique thermal or optical properties. | mdpi.com |

Interdisciplinary Research Synergies Beyond Traditional Organic Synthesis

Realizing the full potential of This compound will require moving beyond the traditional confines of synthetic organic chemistry. The most significant breakthroughs are expected at the interface of multiple scientific disciplines. museonaturalistico.itmsesupplies.com Future progress will be driven by synergistic collaborations between different fields.

Key interdisciplinary synergies include: